![molecular formula C19H24N2O5 B2402709 ethyl 4-((3,4-dimethoxyphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate CAS No. 847463-44-9](/img/structure/B2402709.png)
ethyl 4-((3,4-dimethoxyphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
The compound “ethyl 4-((3,4-dimethoxyphenyl)carbamoyl)-1,3,5-trimethyl-1H-pyrrole-2-carboxylate” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with ethyl, carbamoyl, and trimethyl groups. Additionally, the carbamoyl group is further substituted with a 3,4-dimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including UV-Visible, FT-IR, 1H NMR, 13C NMR, DEPT, and mass spectral techniques . Density functional theory (DFT) can also be used to investigate the molecular structure .Chemical Reactions Analysis
The specific chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is reacted. Generally, carbamates can participate in a variety of reactions, including hydrolysis and reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through experimental methods. These might include determining its melting point, boiling point, solubility, and reactivity .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-[(3,4-dimethoxyphenyl)carbamoyl]-1,3,5-trimethylpyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5/c1-7-26-19(23)17-11(2)16(12(3)21(17)4)18(22)20-13-8-9-14(24-5)15(10-13)25-6/h8-10H,7H2,1-6H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAHRNJEAUTANJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1C)C)C(=O)NC2=CC(=C(C=C2)OC)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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